molecular formula C10H9NO4 B8442839 5-Allyloxy-2-nitro-benzaldehyde

5-Allyloxy-2-nitro-benzaldehyde

Cat. No. B8442839
M. Wt: 207.18 g/mol
InChI Key: LMMWTWUVFSIHAK-UHFFFAOYSA-N
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Patent
US07696216B2

Procedure details

To a solution of 25 g (150 mmol) 5-hydroxy-2-nitro-benzaldehyde and 44.8 g (299 mmol) sodium iodide in 400 ml acetone are added 51.2 ml (299 mmol) N-ethyldiisopropylamine and 25.3 ml (299 mmol) allyl bromide. After stirring for 18 h at r.t. the reaction mixture is filtered and the solvent is evaporated. Extraction of the residue with 1 M aqueous hydrochloric acid/dichloromethane followed by chromatography (hexane/ethyl acetate) yields 5-allyloxy-2-nitro-benzaldehyde.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
51.2 mL
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[I-].[Na+].C(N(C(C)C)[CH:18]([CH3:20])[CH3:19])C.C(Br)C=C>CC(C)=O>[CH2:20]([O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8])[CH:18]=[CH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
44.8 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
51.2 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
25.3 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 h at r.t. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
Extraction of the residue with 1 M aqueous hydrochloric acid/dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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